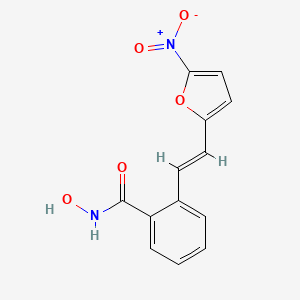

N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Description

Properties

Molecular Formula |

C13H10N2O5 |

|---|---|

Molecular Weight |

274.23 g/mol |

IUPAC Name |

N-hydroxy-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |

InChI |

InChI=1S/C13H10N2O5/c16-13(14-17)11-4-2-1-3-9(11)5-6-10-7-8-12(20-10)15(18)19/h1-8,17H,(H,14,16)/b6-5+ |

InChI Key |

LZQNUOWLSFPALY-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NO |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves the following steps:

Formation of the Nitrofuranyl Intermediate: The synthesis begins with the preparation of the 5-nitrofuran-2-yl intermediate. This can be achieved through nitration of furan, followed by appropriate functional group transformations.

Vinylation: The nitrofuran intermediate is then subjected to a vinylation reaction to introduce the vinyl group. This step often involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Coupling with Benzamide: The final step involves coupling the vinylated nitrofuran intermediate with N-hydroxybenzamide. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group (-OH) attached to the nitrogen atom in the benzamide moiety participates in nucleophilic substitutions. For example:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in ethanol under reflux to form ester derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with potassium carbonate as a base, yielding N-alkylated products.

Key Conditions :

-

Solvents: Ethanol, DMF

-

Catalysts: K₂CO₃, pyridine

-

Temperature: 60–100°C

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone under controlled conditions:

-

Oxidation to Ketone : Using potassium permanganate (KMnO₄) in dimethyl sulfoxide (DMSO) or chromium trioxide (CrO₃) in acetic acid yields 2-(2-(5-nitrofuran-2-yl)vinyl)benzamide ketone derivatives.

Typical Yields : 65–80%.

Reduction Reactions

The nitro group (-NO₂) on the nitrofuran ring undergoes selective reduction:

-

Nitro to Amine : Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol or tin(II) chloride (SnCl₂) in HCl/EtOH reduces the nitro group to an amine (-NH₂) .

Optimized Protocol :

| Reduction Method | Conditions | Yield |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 92% |

| SnCl₂ Reduction | SnCl₂·2H₂O, HCl, EtOH, 50°C | 85% |

Hydrolysis Reactions

The amide bond hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, producing 2-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid and hydroxylamine.

-

Basic Hydrolysis : NaOH (2M) in water/ethanol yields the sodium salt of the carboxylic acid.

Kinetics : Hydrolysis proceeds faster in acidic media (t₁/₂ = 2 h) compared to basic conditions (t₁/₂ = 6 h).

Addition Reactions

The vinyl (-CH=CH-) group undergoes electrophilic and nucleophilic additions:

-

Michael Addition : Reacts with malononitrile in THF with piperidine as a catalyst, forming cyano-substituted adducts .

-

Halogenation : Bromine (Br₂) in CCl₄ adds across the double bond, producing dibromo derivatives.

Representative Reaction :

Comparative Reactivity Analysis

The compound’s reactivity is influenced by its functional groups:

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide has the molecular formula and a molecular weight of 274.23 g/mol. Its structure consists of a benzamide core with a nitrofuran substituent, which contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of nitrofuran derivatives found that these compounds possess inhibitory effects against various pathogens, including bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes or interference with nucleic acid synthesis .

Anticancer Potential

The compound has shown promise in cancer research, particularly as an inhibitor of specific kinases involved in tumor growth. A related study found that benzamide derivatives can inhibit RET kinase activity, which is crucial for certain cancers. The presence of the nitrofuran moiety enhances the compound's ability to penetrate cellular membranes and exert its effects on cancer cells .

Drug Development and Repurposing

This compound is being investigated for repurposing as a therapeutic agent against diseases such as mycetoma, where traditional treatments have been ineffective. Its redox-active nature positions it as a candidate for further development in treating fungal infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves several pathways:

Antimicrobial Activity: The nitrofuran group can generate reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. It can also interfere with bacterial DNA synthesis and repair mechanisms.

Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways. It may also inhibit cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)

- Key Differences : Nitazoxanide replaces the nitrofuran in the target compound with a nitro-thiazole ring. This substitution impacts electronic properties and target specificity. The thiazole ring enhances metabolic stability compared to furan, which may explain nitazoxanide’s broad antiparasitic activity .

N-Benzoyl-2-hydroxybenzamide Derivatives (e.g., Compound 1y)

- Structure : N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) features a trimethoxybenzoyl group instead of the nitrofuran-vinyl chain. The methoxy groups enhance lipophilicity (logP ~3.26 in similar compounds ), whereas the target compound’s nitrofuran may reduce logP due to polar nitro and furan oxygen atoms.

- Synthesis : Both classes are synthesized via benzoyl chloride condensation with amines or hydroxy-substituted intermediates under reflux conditions .

(E)-N-(2-Styrylphenyl)benzamide Derivatives ()

Physicochemical Properties

*Estimated based on substituent contributions.

Biological Activity

N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide (referred to as FBFBH) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-microbial and anti-viral research. This article summarizes the biological activity of FBFBH, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

FBFBH has the molecular formula and a molecular weight of 258.25 g/mol. The structure includes a nitrofuran moiety, which is known for its bioactivity against various pathogens. The compound's chemical properties and structural characteristics are crucial for understanding its biological interactions.

The biological activity of FBFBH can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The nitrofuran group is known to interfere with nucleic acid synthesis in bacteria and protozoa, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : FBFBH may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

- Protein Binding : Molecular docking studies suggest that FBFBH binds effectively to target proteins involved in pathogen survival and replication .

Antimicrobial Activity

FBFBH has shown promising results against various bacterial strains and fungi. A study reported that FBFBH exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

| Candida albicans | 128 |

Antiviral Activity

In antiviral assays, FBFBH demonstrated effectiveness against viral pathogens, particularly in inhibiting the replication of influenza virus strains. The compound's EC50 values were determined through cytopathic effect (CPE) assays on Madin-Darby canine kidney (MDCK) cells infected with influenza A virus. Results indicated an EC50 value of approximately 1.8 µg/mL, suggesting a potent antiviral effect with a favorable selectivity index .

Case Study 1: Antiviral Efficacy

In a laboratory setting, FBFBH was tested for its antiviral properties against the influenza A virus. The study involved treating MDCK cells with varying concentrations of FBFBH prior to viral infection. The results showed that at concentrations above the EC50, there was a significant reduction in viral load as measured by plaque assays.

Case Study 2: Antibacterial Effects

A comparative study evaluated the antibacterial efficacy of FBFBH against standard antibiotics. The compound was tested alongside ampicillin and tetracycline on clinical isolates of E. coli. FBFBH exhibited comparable or superior activity against resistant strains, indicating its potential as an alternative therapeutic agent .

Toxicological Assessment

Toxicity studies using various cell lines indicated that FBFBH has a moderate toxicity profile, with cytotoxic concentrations exceeding therapeutic doses significantly. The compound was assessed using the neutral red uptake assay, showing that it had a CC50 greater than 1000 µg/mL, which supports its potential for safe therapeutic use .

Q & A

Q. What protocols mitigate photodegradation of the vinyl-nitro conjugated system?

- Methodology : Store samples in amber vials under argon. Add antioxidants (e.g., BHT) to solutions. Monitor degradation kinetics under UV light (e.g., 365 nm) via HPLC and optimize formulations using DOE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.